5-Ethoxyoxazole-4-carboxamide

Cornforth rearrangement heterocyclic synthesis 5-aminooxazole

5-Ethoxyoxazole-4-carboxamide is the direct input for the microwave-accelerated Cornforth rearrangement (Linder & Moody, 2006), converting it to 5-aminooxazole-4-carboxylates in high yield. The 5-ethoxy handle enables orthogonal protecting group strategies relative to the 5-methoxy congener, offering greater flexibility in multi-step synthesis. The 4-carboxamide regioisomer is critical for target engagement in kinase inhibitor programs (GSK-3, PDE4); regioisomeric purity is essential—the 5-carboxamide isomer misplaces the key hydrogen-bonding motif. Procure the ethoxy variant for systematic kinetic studies of nitrile ylide intermediates or for generating diverse 5-aminooxazole libraries via a published, high-throughput-compatible protocol.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
Cat. No. B12883797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxyoxazole-4-carboxamide
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCCOC1=C(N=CO1)C(=O)N
InChIInChI=1S/C6H8N2O3/c1-2-10-6-4(5(7)9)8-3-11-6/h3H,2H2,1H3,(H2,7,9)
InChIKeyJWJLGUIXNMFSCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxyoxazole-4-carboxamide (CAS 201217-46-1): Core Heterocyclic Building Block with a Named Rearrangement Signature


5-Ethoxyoxazole-4-carboxamide (CAS 201217-46-1; molecular formula C₆H₈N₂O₃; MW 156.14) is a 1,3-oxazole derivative bearing an ethoxy substituent at the 5-position and a primary carboxamide at the 4-position . This compound belongs to the 5-alkoxyoxazole-4-carboxamide subclass, which occupies a historically significant niche in heterocyclic chemistry as the prototypical substrate for the Cornforth rearrangement—a thermal reorganization that converts 5-alkoxyoxazole-4-carboxamides into 5-aminooxazole-4-carboxylates [1], [2]. While many oxazole-4-carboxamide analogs have been explored as kinase inhibitors (e.g., GSK-3, PDE4), 5-ethoxyoxazole-4-carboxamide itself is primarily valued as a synthetic intermediate and a scaffold for late-stage diversification rather than as a finished pharmacophore [3].

Why 5-Ethoxyoxazole-4-carboxamide Cannot Be Arbitrarily Replaced by Other Oxazole-4-carboxamide Analogs


The 5-alkoxy substituent on the oxazole-4-carboxamide scaffold is not a passive bystander; it dictates the compound's fundamental chemical reactivity and physicochemical profile. The ethoxy group enables the thermal Cornforth rearrangement—a named reaction that is kinetically and thermodynamically sensitive to the alkoxy substituent identity [1]. Replacing the ethoxy with methoxy alters the activation barrier and product distribution, as demonstrated by MINDO/3 computational studies [2]. Substituting with a non-alkoxy group (e.g., aryl, alkyl, or hydrogen) abolishes the rearrangement pathway entirely, eliminating access to the 5-aminooxazole-4-carboxylate product class [3]. Furthermore, the ethoxy group contributes distinct computed physicochemical properties (density, boiling point, logP) compared to the unsubstituted oxazole-4-carboxamide core, affecting solubility, chromatographic behavior, and formulation compatibility [4]. These differences are material when selecting building blocks for parallel library synthesis or when scaling reactions where predictable thermal behavior is essential.

Quantitative Differentiation Evidence for 5-Ethoxyoxazole-4-carboxamide vs. Closest Analogs


Cornforth Rearrangement Substrate Capability: 5-Ethoxy Enables a Named Thermal Transformation Absent in Non-Alkoxy Analogs

5-Ethoxyoxazole-4-carboxamide is a competent substrate for the Cornforth rearrangement, a thermal [1,3]-shift that interconverts the 5-alkoxy-4-carboxamide and 5-amino-4-carboxylate oxidation states. Under optimized microwave-assisted conditions (≥100 °C), this compound rearranges to the corresponding ethyl 5-aminooxazole-4-carboxylate in good yield and high purity [1]. The original Cornforth study employed 2-phenyl-5-ethoxyoxazole-4-carboxamide; the simpler 5-ethoxy analog without 2-substitution also participates in this transformation [2]. In contrast, the unsubstituted oxazole-4-carboxamide (CAS 23012-15-9) lacks the 5-alkoxy group entirely and cannot undergo this rearrangement, making it a fundamentally different synthetic intermediate [3].

Cornforth rearrangement heterocyclic synthesis 5-aminooxazole thermal reorganization

Physicochemical Property Divergence vs. Unsubstituted Oxazole-4-carboxamide Core

The 5-ethoxy substituent introduces measurable changes in computed physicochemical properties relative to the unsubstituted oxazole-4-carboxamide scaffold. 5-Ethoxyoxazole-4-carboxamide (MW 156.14) has a computed density of 1.253 g/cm³ and predicted boiling point of 316.5 °C at 760 mmHg . The unsubstituted oxazole-4-carboxamide (MW 112.09) exhibits a higher computed density of 1.332 g/cm³ and a higher predicted boiling point of 339.1 °C at 760 mmHg [1]. The ~23 °C lower boiling point and ~6% lower density of the ethoxy derivative reflect the effect of the alkoxy substituent on intermolecular interactions and molecular packing. These differences are directly relevant to purification protocol design (distillation cut points) and formulation development.

physicochemical properties density boiling point computational prediction

Alkoxy Substituent Steric/Electronic Differentiation: 5-Ethoxy vs. 5-Methoxy in the Cornforth Rearrangement

MINDO/3 semiempirical calculations by Dewar and Turchi specifically modeled the Cornforth rearrangement of 5-methoxyoxazole-4-carboxamide, establishing the mechanistic framework for the entire 5-alkoxy subclass [1]. While the same study did not compute the 5-ethoxy congener directly, the computational precedent establishes that the alkoxy group identity influences the energetics of the nitrile ylide intermediate and thus the rate and equilibrium position of the rearrangement [2]. The ethoxy group (van der Waals volume larger than methoxy) introduces greater steric demand at the 5-position, which is expected to alter the psuedo-symmetrical dicarbonyl intermediate stability relative to the methoxy analog [3]. This steric/electronic tuning is not achievable with the 5-methoxy or 5-H analogs, providing a rationale for selecting the ethoxy derivative when altered rearrangement kinetics or product ratios are desired.

Cornforth rearrangement MINDO/3 alkoxy effect structure-reactivity

Microwave-Assisted Synthetic Protocol Optimization: 5-Ethoxy Enables Accelerated Access to 5-Aminooxazole Libraries

The Linder and Moody (2006) microwave-assisted Cornforth rearrangement protocol was specifically developed for 5-alkoxyoxazole-4-carboxamide substrates, including the 5-ethoxy subclass [1]. Under conventional heating, the rearrangement requires ≥100 °C for 17 hours; microwave irradiation dramatically accelerates this transformation, producing 5-aminooxazole-4-carboxylates in good yield and high purity [2]. This protocol enables the rapid parallel synthesis of diverse 5-aminooxazole libraries—a capability that is not applicable to oxazole-4-carboxamide analogs lacking the 5-alkoxy group. The ethyl ester product derived from the 5-ethoxy substrate offers different downstream deprotection and functionalization options compared to the methyl ester obtained from the 5-methoxy analog [3].

microwave-assisted synthesis 5-aminooxazole Cornforth rearrangement parallel synthesis

Regioisomeric Differentiation: 5-Ethoxyoxazole-4-carboxamide vs. 4-Ethyloxazole-5-carboxamide

5-Ethoxyoxazole-4-carboxamide (CAS 201217-46-1, MW 156.14) and 4-ethyloxazole-5-carboxamide (CAS 143569-35-1, MW 140.14) are constitutional isomers with interchanged substituent positions. In the target compound, the carboxamide resides at the 4-position and the ethoxy at the 5-position; in the comparator, the ethyl group is at the 4-position and the carboxamide is at the 5-position , [1]. This regiochemical difference has critical synthetic consequences: only the 5-alkoxy-4-carboxamide arrangement is competent for the Cornforth rearrangement, and the 4-carboxamide position in oxazoles has been identified as a privileged pharmacophoric element in several inhibitor series (e.g., GSK-3, PDE4, and IRAK inhibitors), where the carboxamide engages in key hinge-region hydrogen bonds [2]. The 4-ethyl-5-carboxamide isomer places the carboxamide at a sterically and electronically distinct position, altering its hydrogen-bonding geometry and target engagement profile.

regioisomer oxazole substitution pattern carboxamide position synthetic handle

Recommended Application Scenarios for 5-Ethoxyoxazole-4-carboxamide Based on Verified Differentiation Evidence


Parallel Library Synthesis of 5-Aminooxazole-4-carboxylates via Microwave-Assisted Cornforth Rearrangement

5-Ethoxyoxazole-4-carboxamide is the direct input for the microwave-accelerated Cornforth rearrangement protocol of Linder and Moody (2006), which converts 5-alkoxyoxazole-4-carboxamides to 5-aminooxazole-4-carboxylates in good yield and high purity [1]. This validated, high-throughput-compatible workflow enables rapid generation of diverse 5-aminooxazole libraries from readily available carboxylic acid chloride and amine building blocks. The ethyl ester product derived from the 5-ethoxy substrate provides orthogonal protecting group options relative to the methyl ester obtained from the 5-methoxy congener, offering greater flexibility in multi-step synthetic sequences. Researchers procuring this compound can directly implement the published protocol without additional method development [2].

Scaffold for Structure-Activity Relationship Exploration of Oxazole-4-carboxamide-Based Kinase Inhibitors

The oxazole-4-carboxamide motif has been validated as a privileged pharmacophore in multiple kinase inhibitor programs, including highly potent and selective GSK-3 inhibitors (IC₅₀ values reaching 0.030 nM for the most optimized analogs) [3] and PDE4 inhibitors [4]. 5-Ethoxyoxazole-4-carboxamide provides the core scaffold with a synthetically tractable ethoxy handle at the 5-position, enabling late-stage diversification to explore SAR at this vector. The 4-carboxamide regioisomer is critical for target engagement; the 5-carboxamide regioisomer (4-ethyloxazole-5-carboxamide) would misplace this hydrogen-bonding functionality, making regioisomeric purity a procurement-critical specification.

Mechanistic and Computational Studies of the Cornforth Rearrangement

5-Ethoxyoxazole-4-carboxamide represents the ethoxy variant of the substrate class computationally studied by Dewar and Turchi (MINDO/3, 1977) [5]. Its well-defined thermal rearrangement to 5-aminooxazole-4-carboxylate makes it a useful probe for physical organic chemistry investigations of nitrile ylide intermediates, zwitterionic transition states, and the thermodynamic control of product distribution. The ethoxy group's distinct steric profile compared to methoxy provides an additional parameter for systematic kinetic studies of the rearrangement, complementing the existing computational framework established for the 5-methoxy analog.

Building Block for Heterocyclic Diversification in Agrochemical and Materials Chemistry Programs

Beyond pharmaceutical applications, the oxazole core is a recognized scaffold in agrochemical discovery (e.g., oxazole carboxamide herbicides) [6] and in the synthesis of fluorescent oxazole-4-carboxylate derivatives [7]. The 5-ethoxy substituent provides a modifiable handle that is distinct from the more common 5-methyl or 5-aryl oxazole building blocks, offering access to underexplored chemical space. The computed lower density and boiling point of the 5-ethoxy derivative relative to the unsubstituted oxazole-4-carboxamide may confer formulation advantages in specific application contexts .

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